molecular formula C9H15N5O3 B3263057 2-(1-Carboxy-1-methylethylamino)-4-ethylamino-6-hydroxy-1,3,5-triazine CAS No. 36576-44-0

2-(1-Carboxy-1-methylethylamino)-4-ethylamino-6-hydroxy-1,3,5-triazine

Cat. No.: B3263057
CAS No.: 36576-44-0
M. Wt: 241.25 g/mol
InChI Key: AXUUYNNVNOSTRP-UHFFFAOYSA-N
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Description

2-(1-Carboxy-1-methylethylamino)-4-ethylamino-6-hydroxy-1,3,5-triazine is a high-purity triazine derivative supplied For Research Use Only. This compound is of significant interest in agricultural and environmental chemistry research, particularly in the study of herbicide metabolism and environmental fate. Triazine compounds are a well-known class of herbicides, and related molecules have been extensively studied for their behavior in biological systems and their breakdown pathways in the environment . The structural features of this compound—specifically the hydroxy group at the 6-position—suggest it may act as a metabolite or degradation product of certain herbicide actives, making it a valuable reference standard for analytical methods development . Researchers can utilize this chemical in mass balance studies, for the synthesis of analytical standards for residue monitoring, and in investigations designed to understand the detoxification mechanisms and environmental persistence of synthetic agrochemicals. Its unique substitution pattern also presents opportunities for fundamental research in organic chemistry and the design of novel molecular structures. This product is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[[4-(ethylamino)-6-oxo-1H-1,3,5-triazin-2-yl]amino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O3/c1-4-10-6-11-7(13-8(17)12-6)14-9(2,3)5(15)16/h4H2,1-3H3,(H,15,16)(H3,10,11,12,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUUYNNVNOSTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=O)NC(=N1)NC(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190071
Record name Alanine, N-(6-(ethylamino)-1,4-dihydro-4-oxo-1,3,5-triazin-2-yl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36576-44-0
Record name Cyanazine IV
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036576440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alanine, N-(6-(ethylamino)-1,4-dihydro-4-oxo-1,3,5-triazin-2-yl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(1-Carboxy-1-methylethylamino)-4-ethylamino-6-hydroxy-1,3,5-triazine, commonly referred to as cyanazine IV, is a derivative of the triazine herbicide family. Its chemical structure consists of a triazine ring substituted with various functional groups that contribute to its biological activity.

  • Molecular Formula : C9H13ClN6
  • Molecular Weight : 241.25 g/mol
  • CAS Number : 21725-46-2

Biological Activity

Cyanazine IV exhibits a range of biological activities, primarily related to its function as a herbicide. However, it also has implications for human health and environmental safety.

Cyanazine IV acts primarily by inhibiting photosynthesis in plants. It interferes with the electron transport chain in chloroplasts, leading to the disruption of photosynthetic processes. This mechanism is similar to other triazine herbicides, which are known for their broad-spectrum efficacy against various weeds.

Pharmacokinetics and Toxicology

Research indicates that cyanazine IV undergoes metabolic transformations in mammals, leading to various metabolites that may have different biological effects.

Absorption and Metabolism

Studies have shown that cyanazine can be absorbed through the gastrointestinal tract and metabolized in the liver. Key metabolic pathways include:

  • Hydrolysis to form less toxic metabolites.
  • Conjugation with glutathione, which facilitates excretion.

The metabolites formed may possess varying degrees of toxicity and biological activity compared to the parent compound.

Case Studies and Research Findings

Several studies have investigated the biological effects of cyanazine IV:

  • Toxicity Studies : Research has indicated potential carcinogenic effects associated with long-term exposure to cyanazine IV in animal models. The International Agency for Research on Cancer (IARC) has classified some triazines as possibly carcinogenic to humans based on evidence from animal studies .
  • Environmental Impact : Cyanazine IV has been studied for its persistence in soil and water systems. It can degrade into various metabolites that may also exhibit herbicidal activity or toxicity to aquatic life .
  • Human Health Risks : Epidemiological studies have suggested links between exposure to triazine herbicides and adverse health outcomes in agricultural workers, including increased risks of certain cancers .

Data Tables

Study TypeFindingsReference
Toxicity StudyPotential carcinogenic effects in rats
Environmental StudyPersistence in soil; degradation products
Epidemiological StudyIncreased cancer risk among agricultural workers

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in developing pharmaceuticals, particularly as inhibitors for various biological targets. Its functional groups indicate that it may interact with enzymes or receptors involved in disease processes.

Case Study:
Research has indicated that modifications in the triazine structure can significantly affect biological activity and selectivity towards certain targets. Studies are ongoing to explore these interactions further and optimize the compound for therapeutic use.

Herbicide Development

Cyanazine IV is part of the triazine family of herbicides and has been used for controlling annual grasses and broadleaf weeds. Its efficacy in agricultural settings makes it a valuable compound for crop management.

Application Details:

  • Use: Pre-emergence and post-emergence herbicide
  • Target Weeds: Annual grasses and broadleaf weeds
  • Environmental Impact: The degradation of cyanazine in soil is facilitated by microorganisms through N-dealkylation and hydrolysis, leading to various degradation products .

Environmental Monitoring

Due to its presence in agricultural runoff, monitoring cyanazine levels in water sources is crucial for assessing environmental health. Analytical methods like high-performance liquid chromatography (HPLC) are employed to detect cyanazine concentrations in water samples.

Environmental Fate:
Cyanazine has been shown to leach from soil into water systems, raising concerns about its long-term ecological impact. Studies indicate that it can have a half-life of 2–14 weeks in different soil types .

Comparison with Similar Compounds

Key Observations :

  • The hydroxy group at position 6 distinguishes the target compound from chloro- or methylthio-substituted analogs like atrazine and desmetryne. This may enhance hydrophilicity and reduce environmental persistence compared to chlorinated triazines .
  • The carboxy-methylethylamino group introduces a carboxylic acid functionality, which is rare in commercial triazine herbicides. This could influence solubility, biodegradability, or interaction with biological targets .

Degradation and Environmental Behavior

Triazines such as atrazine and cyanacine are resistant to advanced oxidation processes (AOPs) due to their conversion into cyanuric acid, a stable byproduct . The target compound’s hydroxy and carboxylic acid groups may alter degradation pathways:

  • Carboxylic acid substituents could facilitate microbial degradation via enzymatic pathways.

Toxicity and Bioactivity

No direct toxicity data for the target compound are available in the provided evidence. However, structural analogs offer insights:

  • Atrazine: Known endocrine disruptor with high aquatic toxicity .
  • Desmetryne : Moderate toxicity (LD50 ~500 mg/kg in rats) .
  • Cyanacine : Rapidly metabolized but forms persistent cyanuric acid .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for 2-(1-carboxy-1-methylethylamino)-4-ethylamino-6-hydroxy-1,3,5-triazine?

  • Methodology :

  • Synthesis : Utilize nucleophilic substitution reactions on a 1,3,5-triazine core. For example, introduce substituents stepwise via alkylation or amination under reflux conditions in polar aprotic solvents (e.g., DMF). Optimize yields by controlling stoichiometry and reaction time (e.g., yields of 69–72% reported for analogous triazines) .
  • Characterization : Confirm structure via 1H^1 \text{H} and 13C^13 \text{C} NMR spectroscopy, emphasizing assignments for amino, hydroxy, and carboxy groups. Compare experimental spectra with computational predictions (e.g., DFT calculations) to resolve ambiguities .
    • Data Table :
Reaction StepSolventYield (%)Key Spectral Peaks (ppm)
AminationDMF72δ 6.8 (NH), δ 170 (C=O)
HydrolysisH2_2O69δ 5.2 (OH), δ 165 (COOH)

Q. How can researchers resolve contradictions in spectral data for triazine derivatives?

  • Methodology :

  • Cross-validate using complementary techniques: X-ray crystallography (for unambiguous bond-length/angle confirmation, as in ) and high-resolution mass spectrometry (HRMS).
  • Replicate synthesis under standardized conditions to rule out solvent or temperature artifacts .

Q. What are the baseline toxicity profiles of this compound, and how are they assessed?

  • Methodology :

  • In vitro : Use cell viability assays (e.g., MTT) on human cell lines (e.g., HepG2).
  • In silico : Predict acute toxicity via tools like PASS (Prediction of Activity Spectra for Substances), which estimates LD50_{50} values based on structural analogs (e.g., low-toxic class for similar triazines) .

Advanced Research Questions

Q. How do environmental factors influence the sorption and degradation of this compound in soil?

  • Methodology :

  • Sorption Studies : Apply Freundlich isotherms to quantify soil-binding affinity. Use geostatistical models to analyze spatial variability in parameters like organic carbon content and pH (e.g., as done for atrazine in ).
  • Degradation Pathways : Identify intermediates via LC-MS/MS after soil incubation. Compare with known triazine degradation products (e.g., hydroxy and amino derivatives in ).
    • Data Table :
Soil TypeFreundlich Kf_fDegradation Half-life (days)Major Metabolites
Podzoluvisol2.328Hydroxy-triazine
Loam1.835Amino-triazine

Q. What experimental designs are optimal for evaluating the pharmacological activity of this compound?

  • Methodology :

  • In vivo Screening : Use rodent models to assess diuretic or antihypertensive effects. Dose-response studies (e.g., 10–100 mg/kg) with urine output monitoring.
  • Mechanistic Studies : Perform receptor-binding assays or enzyme inhibition tests (e.g., angiotensin-converting enzyme) to identify molecular targets .

Q. How can computational modeling enhance the understanding of structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Docking Simulations : Model interactions with biological targets (e.g., diuretic receptors) using AutoDock Vina.
  • QSAR Analysis : Corrogate electronic (e.g., Hammett constants) and steric parameters with bioactivity data from analogs .

Q. What strategies mitigate contradictions in toxicity data across studies?

  • Methodology :

  • Standardize exposure protocols (e.g., fixed concentration ranges, exposure durations).
  • Validate findings using orthogonal assays (e.g., Ames test for mutagenicity vs. in vivo acute toxicity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Carboxy-1-methylethylamino)-4-ethylamino-6-hydroxy-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2-(1-Carboxy-1-methylethylamino)-4-ethylamino-6-hydroxy-1,3,5-triazine

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